molecular formula C19H19N3O2 B7696685 N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]pentanamide

N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]pentanamide

Cat. No.: B7696685
M. Wt: 321.4 g/mol
InChI Key: WKTQEHZROBCTQT-UHFFFAOYSA-N
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Description

N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]pentanamide is a compound that features a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic structure containing one oxygen and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]pentanamide typically involves the formation of the 1,2,4-oxadiazole ring followed by the attachment of the phenyl and pentanamide groups. One common method involves the cyclization of a hydrazide with a nitrile oxide to form the oxadiazole ring. The reaction conditions often include the use of a base such as triethylamine and a solvent like chloroform .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and optimization of reaction conditions is crucial in industrial settings to maximize efficiency and minimize costs .

Chemical Reactions Analysis

Types of Reactions

N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]pentanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]pentanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]pentanamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes like caspases, which are involved in apoptosis (programmed cell death). The compound can also modulate signaling pathways such as the NF-κB pathway, which plays a role in inflammation and immune responses .

Properties

IUPAC Name

N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2/c1-2-3-9-17(23)20-16-12-10-15(11-13-16)19-21-18(22-24-19)14-7-5-4-6-8-14/h4-8,10-13H,2-3,9H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKTQEHZROBCTQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=CC=C(C=C1)C2=NC(=NO2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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